molecular formula C9H4N2O4 B14382087 5-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile CAS No. 88220-72-8

5-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile

Cat. No.: B14382087
CAS No.: 88220-72-8
M. Wt: 204.14 g/mol
InChI Key: PRKRGZDHSRYZFW-UHFFFAOYSA-N
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Description

5-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the nitration of 5-hydroxy-1-benzofuran-2-carbonitrile, followed by careful control of reaction conditions to ensure the selective formation of the nitro group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of benzofuran-2-carbonyl derivatives.

    Reduction: Formation of 5-amino-4-hydroxy-1-benzofuran-2-carbonitrile.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4-nitro-1-benzofuran-2-carbonitrile is unique due to the presence of both hydroxyl and nitro groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88220-72-8

Molecular Formula

C9H4N2O4

Molecular Weight

204.14 g/mol

IUPAC Name

5-hydroxy-4-nitro-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C9H4N2O4/c10-4-5-3-6-8(15-5)2-1-7(12)9(6)11(13)14/h1-3,12H

InChI Key

PRKRGZDHSRYZFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(O2)C#N)C(=C1O)[N+](=O)[O-]

Origin of Product

United States

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